1,1,1-Trifluorododecan-2-ol
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Overview
Description
1,1,1-Trifluorododecan-2-ol is an organic compound with the molecular formula C12H23F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon of the dodecane chain
Preparation Methods
The synthesis of 1,1,1-Trifluorododecan-2-ol can be achieved through several methods. One common approach involves the reaction of dodecanal with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1,1-Trifluorododecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.
Scientific Research Applications
1,1,1-Trifluorododecan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for developing new drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorododecan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1,1,1-Trifluorododecan-2-ol can be compared with other fluorinated alcohols, such as 1,1,1-Trifluoro-2-propanol and 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol. While these compounds share the presence of trifluoromethyl groups, they differ in their carbon chain length and functional groups, which influence their chemical reactivity and applications. The uniqueness of this compound lies in its longer carbon chain, which imparts distinct physical and chemical properties .
Properties
IUPAC Name |
1,1,1-trifluorododecan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h11,16H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWXVCSJHZULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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